1-Iodo-3-(methanesulfinyl)benzene
Description
1-Iodo-3-(methanesulfinyl)benzene is a substituted benzene derivative featuring an iodine atom at the 1-position and a methanesulfinyl (-S(O)CH₃) group at the 3-position. The methanesulfinyl moiety is a polar, electron-withdrawing group that enhances the compound's solubility in polar solvents and influences its reactivity in organic synthesis. This sulfoxide group can act as a hydrogen bond acceptor, making the compound useful in pharmaceutical intermediates or catalysis.
Properties
CAS No. |
70079-50-4 |
|---|---|
Molecular Formula |
C7H7IOS |
Molecular Weight |
266.10 g/mol |
IUPAC Name |
1-iodo-3-methylsulfinylbenzene |
InChI |
InChI=1S/C7H7IOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3 |
InChI Key |
STTZZFCBPSRTSY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC(=CC=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(methanesulfinyl)benzene can be synthesized through electrophilic aromatic substitution reactionsFor instance, the iodination of benzene can be achieved using iodine and an oxidizing agent such as nitric acid . The methanesulfinyl group can be introduced via sulfoxidation reactions, where a thiol or sulfide precursor is oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid .
Industrial Production Methods: Industrial production of 1-Iodo-3-(methanesulfinyl)benzene typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-(methanesulfinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methanesulfinyl group can be oxidized to a sulfone or reduced to a sulfide using appropriate oxidizing or reducing agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Iodo-3-(methanesulfinyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Iodo-3-(methanesulfinyl)benzene in chemical reactions involves the electrophilic aromatic substitution process. The iodine atom and methanesulfinyl group influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions on the ring. The methanesulfinyl group can also participate in redox reactions, altering the electronic properties of the compound .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- The methanesulfinyl group imparts higher polarity compared to alkyl (isopropyl) or trifluoromethyl substituents, enhancing solubility in polar solvents.
- Trifluoromethyl and siloxy groups confer stability but differ in electronic effects: trifluoromethyl is strongly electron-withdrawing, while siloxy groups protect reactive hydroxyls in intermediates .
- Moisture sensitivity is notable in siloxy-substituted compounds, whereas sulfoxides may require protection from oxidation .
Reactivity and Electronic Effects
- Nucleophilic Aromatic Substitution (NAS): The iodine atom in all compounds acts as a leaving group. Electron-withdrawing substituents (e.g., -S(O)CH₃, -CF₃) activate the benzene ring for NAS by stabilizing the transition state through resonance or inductive effects.
Oxidation and Stability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
